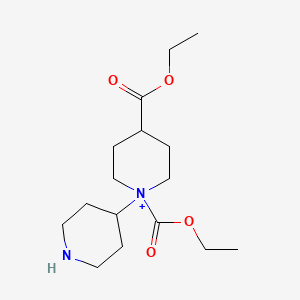
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate is a compound that belongs to the class of dihydropyridines These compounds are known for their wide range of biological activities and are extensively used in the pharmaceutical industry The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be synthesized using the Hantzsch reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions using a heterogeneous catalyst such as magnesium spinel ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the reaction mixture at a specific temperature for a certain period, followed by purification of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases, such as hypertension and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction and neurotransmitter release. The compound’s ability to modulate calcium channels makes it a potential candidate for treating cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C16H29N2O4+ |
|---|---|
Poids moléculaire |
313.41 g/mol |
Nom IUPAC |
diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate |
InChI |
InChI=1S/C16H29N2O4/c1-3-21-15(19)13-7-11-18(12-8-13,16(20)22-4-2)14-5-9-17-10-6-14/h13-14,17H,3-12H2,1-2H3/q+1 |
Clé InChI |
UEKPCEIYMUCSGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC[N+](CC1)(C2CCNCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)


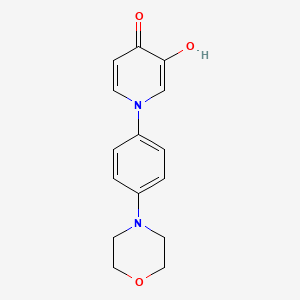

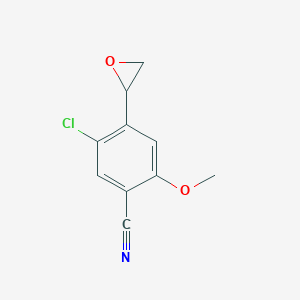
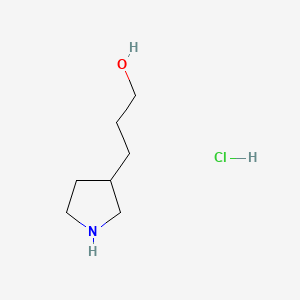

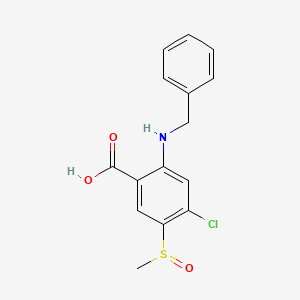
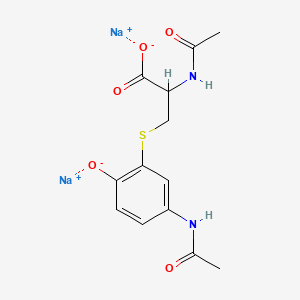
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

